
N-(2-Bromo-4-isopropylphenyl)acetamide
Overview
Description
N-(2-Bromo-4-isopropylphenyl)acetamide is an organic compound with the molecular formula C11H14BrNO. It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo-4-isopropylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide typically involves the reaction of 2-bromo-4-isopropylaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
2-Bromo-4-isopropylaniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-isopropylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include N-(2-azido-4-isopropylphenyl)acetamide or N-(2-thiocyanato-4-isopropylphenyl)acetamide.
Oxidation Reactions: Products include N-(2-bromo-4-isopropylphenyl)acetone.
Reduction Reactions: Products include N-(2-bromo-4-isopropylphenyl)ethylamine.
Scientific Research Applications
Chemistry
N-(2-Bromo-4-isopropylphenyl)acetamide serves as a versatile building block in organic synthesis. It is often utilized as an intermediate for the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its bromine atom allows for further substitution reactions, enhancing its utility in synthetic chemistry.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells |
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating various diseases.
Case Studies:
- Anti-Fibrotic Activity: Research has indicated that this compound may reduce fibrosis in certain tissues, suggesting a role in treating fibrotic diseases.
- Neuroprotective Effects: Investigations into its neuroprotective properties have shown promise, particularly in models of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-isopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-methylphenyl)acetamide
- N-(2-Bromo-4-tert-butylphenyl)acetamide
- N-(2-Bromo-4-chlorophenyl)acetamide
Uniqueness
N-(2-Bromo-4-isopropylphenyl)acetamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Biological Activity
N-(2-Bromo-4-isopropylphenyl)acetamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its bromine atom, an isopropyl group, and an acetamide functional group. The molecular formula is , with a molecular weight of approximately 256.15 g/mol. Its structure enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of their activity. The acetamide group contributes to hydrogen bonding and other non-covalent interactions, which are crucial for binding affinity and specificity.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Studies indicate that it can modulate the activity of various enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In cellular assays, the compound has been observed to induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound relative to similar compounds:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
2-Bromo-N-phenylacetamide | Lacks isopropyl group | Moderate enzyme inhibition | Less lipophilic |
2-Chloro-N-(4-isopropylphenyl)acetamide | Chlorine instead of bromine | Different reactivity | Potentially less effective |
N-(4-Isopropylphenyl)acetamide | No halogen | Limited biological activity | Lacks specific reactivity |
Case Studies
Case Study 1: Enzyme Interaction Studies
In a study examining the interaction of this compound with COX enzymes, researchers found that the compound inhibited COX-1 and COX-2 activity in a dose-dependent manner. This inhibition was associated with a significant reduction in prostaglandin E2 production, a key mediator of inflammation .
Case Study 2: Anticancer Activity Assessment
Another study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a 40% reduction in cell viability after 48 hours, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage .
Properties
IUPAC Name |
N-(2-bromo-4-propan-2-ylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)9-4-5-11(10(12)6-9)13-8(3)14/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBZDELTWFHAPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292992 | |
Record name | 4-Acetamido-3-bromocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68748-07-2 | |
Record name | 68748-07-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetamido-3-bromocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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